5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester
Overview
Description
This compound, also known as Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoate, can be used as a reactant in the synthesis of Tolvaptan and its intermediates . Tolvaptan is a nonpeptide arginine vasopressin (AVP) V2 receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves Ethyl 4-bromobutyrate and 5-Chloro-2-[[4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester .Molecular Structure Analysis
The molecular formula of this compound is C21H24ClNO6S . It has an average mass of 453.936 Da and a monoisotopic mass of 453.101288 Da .Chemical Reactions Analysis
As mentioned earlier, this compound is used as a reactant in the synthesis of Tolvaptan and its intermediates .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 580.4±60.0 °C . It has a density of 1.30 and a pKa of -4.31±0.50 (Predicted) .Scientific Research Applications
Synthesis and Pharmacological Activity A series of derivatives, including the subject compound, were synthesized to study their potential pharmacological activities. In one study, anticancer activity was observed in vitro for a compound similar to the subject molecule (Pomarnacka & Kornicka, 1998).
Crystal Structure Analysis Research has been conducted on the crystal structure of compounds structurally related to the subject compound. This research provides insights into the molecular arrangement and potential applications in material sciences (Ming & South, 2004).
Amino Acid Derivatives The creation of new amino acid derivatives using similar compounds has been investigated. This includes the study of reactions with amino acid methyl esters, exploring the potential for creating new compounds with unique properties (Riabchenko et al., 2020).
Electrochemical Interactions Research into the electrochemical interactions of compounds analogous to the subject compound has been carried out. These studies are significant in understanding the chemical properties and reactivity of such compounds (Bermejo et al., 2000).
Antimicrobial Activities The synthesis and evaluation of antimicrobial activities of derivatives of the subject compound have been a topic of interest. Such studies contribute to the development of new antimicrobial agents and understanding their mechanisms of action (Bektaş et al., 2007).
Organophosphate Pesticides Research on the use of similar compounds in the synthesis of haptens for organophosphate pesticides has been conducted. This is relevant in the development of antibodies and detection methods for these pesticides (ten Hoeve et al., 1997).
Safety and Hazards
The safety data sheet suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is the arginine vasopressin (AVP) V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body .
Mode of Action
This compound: acts as a nonpeptide antagonist of the AVP V2 receptor . By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water reabsorption in the kidneys .
Biochemical Pathways
The antagonistic action of This compound on the AVP V2 receptor affects the water reabsorption pathway in the kidneys . This leads to increased water excretion and decreased water reabsorption, helping to balance the body’s water levels .
Result of Action
The molecular and cellular effects of This compound ’s action result in increased water excretion from the body . This can help in conditions where water balance is disrupted, such as in certain types of hyponatremia .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during its synthesis and application. For instance, it is involved in the synthesis of Tolvaptan, which interacts with the AVP V2 receptor . The nature of these interactions is primarily through binding to the receptor, inhibiting its activity, and thereby regulating water reabsorption in the kidneys.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, in the context of Tolvaptan synthesis, the compound indirectly affects the AVP V2 receptor signaling pathway, leading to changes in water reabsorption and cellular metabolism in kidney cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a precursor in the synthesis of Tolvaptan, which binds to the AVP V2 receptor, inhibiting its activity. This inhibition leads to a decrease in water reabsorption in the kidneys, thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have varying effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating the AVP V2 receptor activity. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during its synthesis and application. The compound’s involvement in the synthesis of Tolvaptan highlights its role in modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications, which influence its therapeutic effects .
Properties
IUPAC Name |
methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO6S/c1-4-29-20(24)6-5-13-23(30(26,27)17-10-7-15(2)8-11-17)19-12-9-16(22)14-18(19)21(25)28-3/h7-12,14H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGRONRGTDUQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C1=C(C=C(C=C1)Cl)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668241 | |
Record name | Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247237-43-0 | |
Record name | Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49MW47YHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.